molecular formula C4H6BNO3 B569423 (3-Methyl-1,2-oxazol-4-yl)boronic acid CAS No. 1224884-06-3

(3-Methyl-1,2-oxazol-4-yl)boronic acid

Cat. No.: B569423
CAS No.: 1224884-06-3
M. Wt: 126.906
InChI Key: AAEGXJZTOOPPFG-UHFFFAOYSA-N
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Description

(3-Methyl-1,2-oxazol-4-yl)boronic acid is a boronic acid derivative that features a 1,2-oxazole ring substituted with a methyl group at the 3-position and a boronic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl or vinyl boronic acid with a halogenated oxazole derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of boronic acids, including (3-Methyl-1,2-oxazol-4-yl)boronic acid, often employs high-throughput synthesis techniques. These methods can involve the use of automated systems and acoustic dispensing technology to rapidly generate large libraries of boronic acid derivatives . This approach allows for the efficient production of diverse boronic acid compounds on a nanomole scale.

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-1,2-oxazol-4-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Including THF, DMF, and toluene.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling typically yields biaryl compounds, while Chan-Lam coupling can produce amides or ethers.

Mechanism of Action

The mechanism of action of (3-Methyl-1,2-oxazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and enzyme inhibition. The boronic acid group can interact with cis-diols to form cyclic boronate esters, which are stable under physiological conditions .

Comparison with Similar Compounds

Uniqueness: (3-Methyl-1,2-oxazol-4-yl)boronic acid is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

(3-methyl-1,2-oxazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BNO3/c1-3-4(5(7)8)2-9-6-3/h2,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEGXJZTOOPPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CON=C1C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725940
Record name (3-Methyl-1,2-oxazol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224884-06-3
Record name (3-Methyl-1,2-oxazol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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